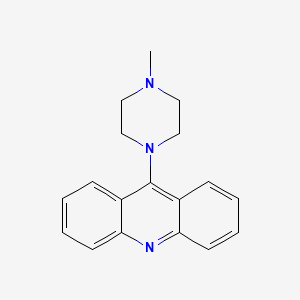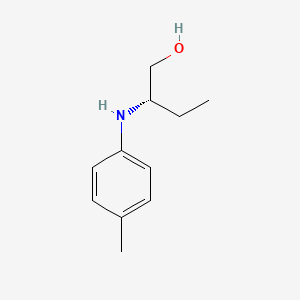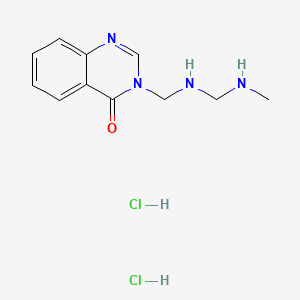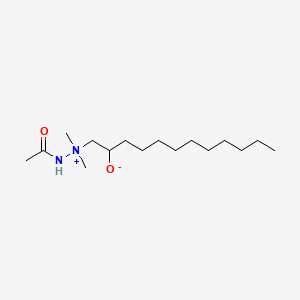
2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt is a complex organic compound with a unique structure that includes both hydrazinium and hydroxide functional groups
Vorbereitungsmethoden
The synthesis of 2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt involves multiple steps. The synthetic route typically starts with the preparation of the hydrazinium precursor, followed by the introduction of the acetyl and hydroxydodecyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazinium derivatives.
Substitution: Substitution reactions can occur at the acetyl or hydroxydodecyl groups, often using halogenating agents or nucleophiles.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt involves its interaction with specific molecular targets. The hydrazinium group can form stable complexes with metal ions, while the hydroxide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other hydrazinium compounds, 2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt is unique due to its specific functional groups and structural configuration. Similar compounds include:
- 1,1-Dimethylhydrazinium hydroxide
- 2-Acetylhydrazinium hydroxide
- 1-(2-Hydroxydodecyl)hydrazinium hydroxide
These compounds share some structural similarities but differ in their functional groups and overall reactivity.
Eigenschaften
CAS-Nummer |
54472-70-7 |
|---|---|
Molekularformel |
C16H34N2O2 |
Molekulargewicht |
286.45 g/mol |
IUPAC-Name |
1-[acetamido(dimethyl)azaniumyl]dodecan-2-olate |
InChI |
InChI=1S/C16H34N2O2/c1-5-6-7-8-9-10-11-12-13-16(20)14-18(3,4)17-15(2)19/h16H,5-14H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
BGGLZYHOFDTBQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C[N+](C)(C)NC(=O)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



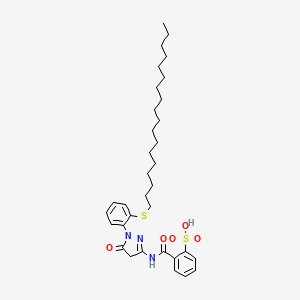
![(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B13753585.png)
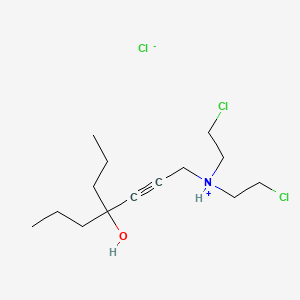
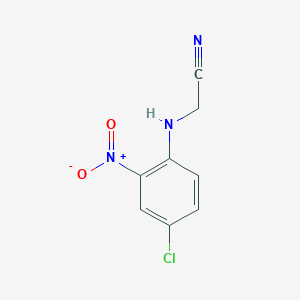
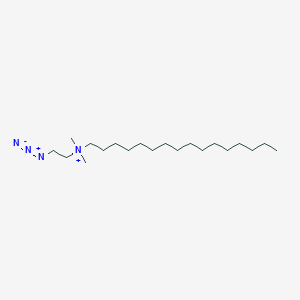

![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
